N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
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Description
N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxadiazoles, the core structure of this compound, have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects . .
Mode of Action
The mode of action of “N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is currently unknown due to the lack of specific studies on this compound . Oxadiazoles, in general, have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxadiazoles have been found to impact a variety of pathways due to their broad range of biological activities
Result of Action
Given the diverse biological activities associated with oxadiazoles, this compound could potentially have a wide range of effects
Properties
IUPAC Name |
N-benzyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)16-20-21-17(24-16)15-8-10-22(11-9-15)18(23)19-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXMVKJGWKQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.